RK-1441B

Antibiotic Antiphage Prodrug

The compound 3,9-dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione, commonly known as RK-1441B, is a member of the pyrrolo[1,4]benzodiazepine (PBD) class of antibiotics. It is an anti-phage antibiotic produced by *Streptomyces* sp.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
CAS No. 132138-94-4
Cat. No. B1679403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-1441B
CAS132138-94-4
SynonymsRK 1441B;  RK-1441B;  RK1441B; 
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C(=O)N2)O
InChIInChI=1S/C13H14N2O5/c1-20-10-4-6-7(5-9(10)16)14-12(18)8-2-3-11(17)15(8)13(6)19/h4-5,8,11,16-17H,2-3H2,1H3,(H,14,18)
InChIKeyIAAKMUQTTVYMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Understanding 3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione (RK-1441B) for Procurement


The compound 3,9-dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione, commonly known as RK-1441B, is a member of the pyrrolo[1,4]benzodiazepine (PBD) class of antibiotics . It is an anti-phage antibiotic produced by *Streptomyces* sp. RK-1441 and is closely related to the antitumor antibiotic neothramycin [1]. Its molecular formula is C₁₃H₁₄N₂O₅ with a molecular weight of 278.26 g/mol [2]. Structurally, it is characterized as a tautomeric mixture at the C-3 position [3].

Why Generic Substitution of RK-1441B (CAS 132138-94-4) is Scientifically Unwarranted


Direct substitution of 3,9-dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione with other pyrrolobenzodiazepine monomers is not recommended due to its unique profile of *in vitro* inactivity coupled with *in vivo* conversion potential [1]. Unlike its structural analogs such as neothramycin A, anthramycin, and tomaymycin, which exhibit direct DNA alkylation and antimicrobial activity *in vitro*, RK-1441B is inactive in cell-free assays but demonstrates antibacteriophage activity, suggesting it serves as a prodrug activated within host organisms [2]. This functional divergence underscores that the biological and pharmacological properties are not interchangeable across the PBD class, necessitating compound-specific procurement for targeted research applications.

Quantitative Differentiation of 3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione from Closest Analogs


In Vitro Activity Profile: RK-1441B vs. RK-1441A and Neothramycin A

RK-1441B is distinguished by its complete lack of direct *in vitro* antimicrobial activity against a hypersusceptible *E. coli* strain, a property that starkly contrasts with its close analog RK-1441A and the related compound neothramycin A, both of which exhibit measurable activity [1]. This suggests a fundamentally different mechanism of action, likely requiring host-mediated activation.

Antibiotic Antiphage Prodrug

DNA Binding Capability: Direct Adduct Formation by RK-1441A vs. Inactivity of RK-1441B

In contrast to the direct DNA-alkylating activity of RK-1441A, which forms adducts with guanine residues, RK-1441B does not form adducts *in vitro* [1]. This biochemical difference is a key differentiator, highlighting RK-1441B's distinct mode of interaction with biological targets.

DNA Alkylation Mechanism of Action Guanine Adduct

Chemical Structure: Tautomeric Mixture of RK-1441B vs. Defined Structure of RK-1441A

RK-1441B is characterized as a tautomeric mixture at the C-3 position, a structural feature not present in the well-defined structure of its analog RK-1441A [1]. This structural ambiguity has implications for its chemical behavior, stability, and potential for conversion to an active form.

Structural Chemistry Tautomerism Analytical Chemistry

Electrophilic Reactivity Ranking: Neothramycin > Tomaymycin > Anthramycin

Within the broader PBD class, a study on electrophilicity at the C-11 position established a reactivity ranking of neothramycin > tomaymycin > anthramycin based on second-order kinetics with a model nucleophile [1]. This ranking, however, did not correlate with *in vitro* cytotoxicity or *in vivo* antitumor activity, suggesting that factors beyond simple alkylating ability govern biological outcomes.

Electrophilicity Structure-Activity Relationship DNA Alkylation

Validated Application Scenarios for RK-1441B (CAS 132138-94-4) Procurement


Investigating Prodrug Activation Mechanisms of Pyrrolobenzodiazepines

RK-1441B serves as an ideal model compound for studying prodrug activation within the PBD class. Its complete inactivity *in vitro* in antimicrobial and DNA-binding assays, coupled with its antibacteriophage activity and the hypothesis of *in vivo* conversion, makes it a unique tool for dissecting the host-mediated or enzymatic activation pathways required for its biological function [1]. This research can inform the design of next-generation, targeted PBD therapeutics.

Differentiating Direct vs. Host-Activated Antiphage Activity

Researchers studying bacteriophage control mechanisms can use RK-1441B as a negative control for direct-acting agents. By comparing its antiphage effect with that of directly active compounds like RK-1441A, scientists can elucidate the specific role of host metabolism in generating the active antiphage principle, a niche application not addressable by other PBD monomers [1].

Structure-Activity Relationship (SAR) Studies on PBD Tautomerism

The structural characterization of RK-1441B as a tautomeric mixture provides a specific chemical probe for investigating the role of tautomerism in PBD reactivity and biological function [2]. Comparative studies with structurally rigid or defined analogs like RK-1441A can reveal how this dynamic equilibrium impacts drug stability, solubility, and eventual bioactivation.

Comparative Electrophilicity and Reactivity Profiling

In broader SAR campaigns, the PBD class exhibits a range of electrophilic reactivities. Incorporating RK-1441B, which is related to the highly reactive neothramycin subclass, into comparative studies allows for a nuanced understanding of how specific structural modifications (e.g., at C-3) influence the balance between chemical reactivity, DNA alkylation potential, and ultimate biological effect [3].

Quote Request

Request a Quote for RK-1441B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.